molecular formula C21H25ClN6O2 B2440727 N2-(4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179447-61-0

N2-(4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2440727
CAS No.: 1179447-61-0
M. Wt: 428.92
InChI Key: AAGKXWYTTPHIJE-UHFFFAOYSA-N
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Description

N2-(4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a triazine ring substituted with different functional groups.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2.ClH/c1-15-3-5-16(6-4-15)22-19-24-20(23-17-7-9-18(28-2)10-8-17)26-21(25-19)27-11-13-29-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGKXWYTTPHIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methoxyaniline with morpholine and p-toluidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through the formation of an intermediate compound, which is then further reacted to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: It could be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound may find applications in the manufacturing of materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • N2-(4-methoxyphenyl)pyridine-2,3-diamine

  • N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness: N2-(4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct molecular structure sets it apart from other similar compounds.

Biological Activity

N2-(4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN6O2C_{21}H_{25}ClN_6O_2 with a molecular weight of 428.9 g/mol. Its structure features a triazine core substituted with various functional groups that enhance its solubility and bioavailability compared to other triazines lacking these features .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as tumorigenesis and cell proliferation.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Apoptosis Induction : Some studies suggest that derivatives of triazines can induce apoptosis in cancer cells through various pathways .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazine derivatives. The unique substitution pattern in this compound may enhance its efficacy as an anticancer agent. Research indicates:

  • Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines.
  • Mechanisms of Action : It may act by disrupting cell cycle progression or inducing apoptosis in malignant cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazines are known for their broad-spectrum antimicrobial properties:

  • Bactericidal Effects : Preliminary studies indicate that this compound exhibits bactericidal activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Applications : These properties make it a candidate for further development as an antimicrobial agent in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialBactericidal activity against E. coli and others
Enzyme InhibitionModulation of tumorigenesis-related enzymes

Case Study: Anticancer Efficacy

In a recent study examining the anticancer properties of triazine derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's potential as a lead candidate for further drug development .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagentsSolventTemperatureTimeYield
N2 Substitution4-Methoxyaniline1,4-Dioxane0–5°C2 hr70–75%
N4 Substitutionp-Toluidine1,4-Dioxane60°C4 hr65–70%
N6 SubstitutionMorpholineTHFRT6 hr80–85%

Advanced: What strategies resolve contradictions in reported biological activity data for triazine derivatives like this compound?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. To address this:

Structure-Activity Relationship (SAR) Studies : Systematically replace the 4-methoxyphenyl or p-tolyl groups with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups. Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) to identify critical substituents .

Assay Standardization : Use uniform protocols (e.g., MTT assay, 48-hr incubation, 10% FBS) to minimize variability. Validate results with orthogonal methods (e.g., apoptosis via flow cytometry) .

Crystallographic Analysis : Resolve binding modes using X-ray crystallography with target enzymes (e.g., kinases). For example, morpholino groups may engage in hydrogen bonding with ATP-binding pockets, while p-tolyl groups enhance hydrophobic interactions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR (DMSO-d6): Identify aromatic protons (δ 6.8–7.4 ppm), morpholino protons (δ 3.6–3.8 ppm), and methyl/methoxy groups (δ 2.3–3.3 ppm).
  • ¹³C NMR : Confirm triazine carbons (δ 165–170 ppm) and aryl carbons (δ 110–150 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ m/z = 450.2).

HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .

Advanced: How can computational modeling predict the binding affinity of this compound to kinase targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR, PI3K). Parameterize the morpholino group’s oxygen for hydrogen bonding and the triazine ring for π-π stacking .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å indicates stable binding) and free energy (MM-PBSA) .

QSAR Models : Train models on datasets of triazine derivatives to correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .

Basic: What solvents and conditions are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

Solvent Pair Screening : Test ethanol/water (7:3), acetone/hexane (1:1), or methanol/diethyl ether. The hydrochloride salt typically recrystallizes best from hot ethanol (70°C) with slow cooling to 4°C, yielding needle-like crystals .

Yield Optimization : Use a 1:10 solute-to-solvent ratio. Decolorize with activated charcoal if impurities persist.

Advanced: How do reaction kinetics differ when substituting cyanuric chloride with bulkier amines?

Methodological Answer:

Kinetic Monitoring : Use in situ IR to track Cl⁻ displacement. Bulky amines (e.g., 2,6-diisopropylaniline) exhibit slower second-order rate constants (k₂ ≈ 0.05 L/mol·s) compared to p-toluidine (k₂ ≈ 0.15 L/mol·s) due to steric hindrance .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing transition states. Add KI (10 mol%) to enhance nucleophilicity in less polar solvents .

Basic: What safety protocols are essential when handling cyanuric chloride during synthesis?

Methodological Answer:

Controlled Conditions : Conduct reactions in a fume hood with inert gas (N₂) purging. Cyanuric chloride reacts violently with water, releasing HCl gas .

PPE : Use nitrile gloves, goggles, and a lab coat. Neutralize spills with sodium bicarbonate.

Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate the triazine ring’s metabolic stability?

Methodological Answer:

Synthesis of ¹⁵N-Labeled Compound : Use ¹⁵N-cyanuric chloride and standard substitution steps. Confirm labeling via ¹⁵N NMR (δ −300 to −350 ppm) .

Metabolic Studies : Incubate with liver microsomes (e.g., human CYP3A4) and track ¹⁵N retention via LC-MS. High retention indicates resistance to oxidative degradation .

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